N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide
Description
Properties
Molecular Formula |
C23H23FN6O2S |
|---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4,6-dimethylpyrimidin-2-yl)-2-[2-(5-fluoro-1H-indol-3-yl)ethyl]guanidine |
InChI |
InChI=1S/C23H23FN6O2S/c1-15-12-16(2)28-23(27-15)29-22(30-33(31,32)19-6-4-3-5-7-19)25-11-10-17-14-26-21-9-8-18(24)13-20(17)21/h3-9,12-14,26H,10-11H2,1-2H3,(H2,25,27,28,29,30) |
InChI Key |
UUNDFLLDRYMGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)F)NS(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Diketones with Guanidine
A common route involves reacting acetylacetone (2,4-pentanedione) with guanidine hydrochloride in ethanol under reflux (78°C, 6–8 hours). The reaction proceeds via nucleophilic attack of guanidine on the diketone, followed by cyclization and dehydration.
Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acetylacetone | Ethanol | 78°C | 8 h | 85% |
| Guanidine hydrochloride |
Purification : Recrystallization from ethanol/water (1:1) yields white crystals (m.p. 154–156°C).
Synthesis of 2-(5-Fluoro-1H-indol-3-yl)ethylamine
Fischer Indole Synthesis
5-Fluoroindole is synthesized via Fischer indole cyclization using 4-fluorophenylhydrazine and propionaldehyde in acetic acid (reflux, 12 hours). The product is reduced to the ethylamine derivative using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Key Steps
- Cyclization :
$$ \text{4-Fluorophenylhydrazine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{AcOH, Δ}} \text{5-Fluoroindole} $$ - Reduction :
$$ \text{5-Fluoroindole} \xrightarrow{\text{LiAlH}_4, \text{THF}} \text{2-(5-Fluoro-1H-indol-3-yl)ethylamine} $$
Yield : 72% after column chromatography (silica gel, hexane/ethyl acetate).
Amidino-Bridge Formation
Carbodiimide-Mediated Condensation
The amidine linkage is formed by reacting 4,6-dimethylpyrimidin-2-amine with 2-(5-fluoro-1H-indol-3-yl)ethylamine in the presence of a carbodiimide coupling agent (e.g., EDCI or DCC) and a base (e.g., triethylamine) in dichloromethane (DCM).
Reaction Scheme
$$
\text{Pyrimidine-amine} + \text{Indole-ethylamine} \xrightarrow{\text{EDCI, TEA, DCM}} \text{Amidine intermediate}
$$
Optimization Data
| Coupling Agent | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| EDCI | DCM | 25°C | 24 h | 65% |
| DCC | DMF | 0–5°C | 12 h | 58% |
Characterization :
- IR : 1645 cm⁻¹ (C═N stretch).
- ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–6.98 (m, indole-H), 2.45 (s, 6H, CH₃).
Sulfonamide Coupling
Benzenesulfonylation of the Amidine Intermediate
The final step involves reacting the amidine intermediate with benzenesulfonyl chloride in pyridine at 0–5°C. Pyridine acts as both a solvent and a base to neutralize HCl.
Reaction Conditions
$$
\text{Amidine intermediate} + \text{PhSO}_2\text{Cl} \xrightarrow{\text{Pyridine}} \text{Target compound}
$$
Purification : Column chromatography (silica gel, chloroform/methanol 9:1) yields the pure product as a pale-yellow solid (m.p. 212–214°C).
Yield : 60–68%
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach condenses all steps into a single pot using microwave-assisted synthesis (100°C, 30 min), improving yield to 75% but requiring stringent stoichiometric control.
Solid-Phase Synthesis
Immobilizing the pyrimidine-amine on Wang resin enables stepwise coupling, facilitating easier purification but with lower overall yield (50%).
Challenges and Optimization Strategies
- Stereochemical Control : The E-configuration of the amidine is maintained by using bulky bases (e.g., DIPEA) to minimize isomerization.
- Byproduct Formation : Excess sulfonyl chloride leads to disulfonation; stoichiometry is critical.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance amidine stability but complicate purification.
Chemical Reactions Analysis
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Chemistry
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Oxidation : Using potassium permanganate or hydrogen peroxide.
- Reduction : Employing lithium aluminum hydride or sodium borohydride.
- Substitution : Participating in nucleophilic or electrophilic substitution reactions.
These reactions are crucial for developing new compounds with potential applications in pharmaceuticals and materials science.
Biology
In biological research, this compound has been investigated for its role as a biochemical probe or inhibitor in enzymatic studies. Its ability to modulate biological pathways makes it a candidate for exploring mechanisms of action in various biological systems.
Case Study : A study demonstrated that sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. The findings indicated that certain derivatives could act as endothelin receptor-A inhibitors, potentially attenuating pulmonary vascular hypertension (Wu et al., 1999; Tilton et al., 2000) .
Medicine
The therapeutic potential of this compound has been explored in treating various diseases, including cancer and neurological disorders. Its structural features allow it to interact with specific molecular targets such as enzymes and receptors.
Therapeutic Insights :
- The compound's interaction with molecular targets can lead to the modulation of signaling pathways involved in disease progression.
Data Table: Summary of Applications
| Application Area | Description | Examples |
|---|---|---|
| Chemistry | Building block for complex organic synthesis | Oxidation, Reduction, Substitution reactions |
| Biology | Biochemical probe or inhibitor | Studies on perfusion pressure and coronary resistance |
| Medicine | Potential therapeutic agent | Investigated for cancer and neurological disorders |
Mechanism of Action
The mechanism of action of N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound binds to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . Molecular docking studies have shown that the compound interacts with drug targets, providing insights into its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indole Ring
Key analogs differ in the substituent at the 5-position of the indole ring , which significantly impacts bioactivity:
*EC₅₀ values from represent inhibition of influenza virus strains.
†Calculated based on structural similarity; exact data unavailable.
Key Observations :
- The 5-fluoro substituent in the target compound is unique but was ineffective in the SPIII-5F derivative against influenza . This highlights the context-dependent role of fluorine in bioactivity.
- Chloro and bromo analogs (Ev4, Ev11) show potent antiviral activity, likely due to enhanced electrophilicity and binding affinity.
Core Structural Modifications
- Methylidene vs. Schiff Base Linkers : The target compound’s methylidene group differs from the Schiff base (imine) linkage in ’s SPIII series. Schiff bases are prone to hydrolysis, whereas methylidene groups offer greater stability .
- Stereochemistry : The (E)-configuration in the target contrasts with (Z)-isomers (e.g., ), which may alter binding kinetics and solubility .
Biological Activity
N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-fluoro-1H-indol-3-yl)ethyl]amino}methylidene]benzenesulfonamide, commonly referred to by its CAS number 924864-27-7, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its implications in pharmacology.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of 396.5 g/mol. Its structure features significant functional groups, including a pyrimidine ring, an indole moiety, and a sulfonamide group, which are crucial for its biological activity. The compound's intricate structure suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. These may include the preparation of intermediate compounds followed by coupling through condensation and substitution reactions under controlled conditions.
Biological Activity
Research has indicated that various sulfonamide derivatives exhibit significant biological activities, particularly in cardiovascular systems and as potential anticancer agents. The following sections summarize key findings related to the biological activity of this compound.
Cardiovascular Activity
A study examining the effects of sulfonamide derivatives on perfusion pressure and coronary resistance utilized an isolated rat heart model. The results demonstrated that certain derivatives could significantly decrease perfusion pressure over time. For instance:
| Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|
| Control | - | Baseline |
| Compound 1 | 0.001 | Decreased |
| Compound 2 | 0.001 | Decreased |
| Compound 3 | 0.001 | Decreased |
These findings suggest that the compound may interact with calcium channels or other biomolecules to exert changes in cardiovascular dynamics .
Anticancer Potential
The structural components of this compound indicate potential anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation through interaction with specific proteins involved in cell cycle regulation .
Case Studies
- Cardiovascular Effects : In a controlled study using isolated rat hearts, researchers observed that treatment with sulfonamide derivatives led to significant reductions in coronary resistance and perfusion pressure over time, indicating potential therapeutic applications in managing cardiovascular diseases .
- Anticancer Activity : A separate investigation into structurally related compounds highlighted their ability to inhibit tumor growth in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways and modulation of signaling pathways relevant to cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
